3,5-Difluoro-N-(2-iodophenyl)benzamide is a synthetic organic compound characterized by its unique fluorinated and iodinated aromatic structure. This compound belongs to the class of substituted benzamides, which are often explored for their potential pharmaceutical applications. The introduction of halogen atoms, specifically fluorine and iodine, enhances the compound's biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry.
3,5-Difluoro-N-(2-iodophenyl)benzamide can be classified as follows:
The synthesis of 3,5-difluoro-N-(2-iodophenyl)benzamide typically involves several key steps:
The synthesis may utilize various reagents such as iodine sources (e.g., iodine monochloride), fluorinating agents (e.g., Selectfluor), and coupling agents (e.g., coupling reagents like EDC or DCC) to facilitate the formation of the desired compound .
The molecular structure of 3,5-difluoro-N-(2-iodophenyl)benzamide features a central benzene ring connected to an amide functional group. The presence of two fluorine atoms at positions 3 and 5 on one aromatic ring and an iodine atom at position 2 on another aromatic ring contributes to its unique chemical properties.
This compound's structure can be visualized using chemical drawing software or databases like ChemSpider or PubChem.
3,5-Difluoro-N-(2-iodophenyl)benzamide can participate in various chemical reactions typical for substituted benzamides:
The stability of the compound under different reaction conditions must be carefully evaluated due to the presence of reactive halogens. Conditions such as temperature, solvent choice, and reaction time are critical for successful transformations .
The mechanism of action for compounds like 3,5-difluoro-N-(2-iodophenyl)benzamide often involves interactions with biological targets such as enzymes or receptors. The halogen substituents can influence binding affinity and selectivity towards specific biological pathways.
Studies have shown that halogenated compounds can exhibit enhanced lipophilicity and altered electronic properties, which may lead to improved pharmacokinetics and bioavailability .
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment .
3,5-Difluoro-N-(2-iodophenyl)benzamide has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its biological effects, making it a valuable compound within pharmaceutical research efforts.
The therapeutic potential of 3,5-difluoro-N-(2-iodophenyl)benzamide is contextualized by its relationship to clinically advanced bifunctional inhibitors. Modifying the ortho-iodine position or linker chemistry transforms this scaffold into molecules with proven in vivo efficacy:
Table 1: Structural Analogs of 3,5-Difluoro-N-(2-iodophenyl)benzamide in Bifunctional Kinase Inhibitors
| Compound | Targeted Pathways | Key Structural Features | Potency (IC₅₀ or % Inhibition) |
|---|---|---|---|
| LP-182 | PI3K/mTOR + MEK/RAF | Difluorobenzamide + Quinoxaline; PEG linker | PI3Kα: 1.2 nM; MEK: 5.8 nM [3] |
| Compound 14 | PI3K + MEK1 | Triazine + Benzhydroxamate; PEG₄ linker | pERK1/2: 95%; pAkt: 67% [2] |
| PD0316684* | MEK1 | 3,5-Difluoro-N-(3-iodophenyl)benzamide core | MEK1 IC₅₀ < 10 nM [3] |
* Direct monomeric analog used in LP-182 synthesis [3].
Molecular docking confirms that these analogs maintain critical binding interactions: The difluorobenzamide moiety anchors within the MEK1 allosteric pocket via hydrogen bonds between the carboxamide and Lys97, while the ortho-iodine engages hydrophobic subpockets through van der Waals contacts with Val127 and Phe209 [2] [3]. This conserved binding mode underscores the scaffold’s adaptability to linker engineering without compromising target engagement.
Halogen atoms are indispensable for optimizing the molecule’s steric, electronic, and conformational properties:
Fluorine Substituents (3,5-Difluoro)
Iodine Substituent (ortho-Position)
Table 2: Impact of Halogen Substituents on Molecular Properties
| Halogen | Position | Key Contributions | Structural Consequence |
|---|---|---|---|
| Fluorine | 3,5- | - Dihedral angle ~27–30° [6] - Hydrophobic contacts (Val203/Val297) - Metabolic stability | Pre-organized conformation for MEK1 binding |
| Iodine | ortho- | - Halogen bond with Val127 [3] - Hydrophobic filling (Ile141/Phe209) - Steric occlusion forcing ring orientation | Optimal projection into allosteric pocket |
The structural architecture of 3,5-difluoro-N-(2-iodophenyl)benzamide enables simultaneous disruption of PI3K/Akt/mTOR and Ras/MEK/ERK signaling cascades—pathways frequently co-opted in cancers via feedback loops and cross-talk [2] [3]:
Target Engagement Mechanisms
Cellular & In Vivo Efficacy
Lymphotropic Delivery Advantage
Table 3: Pathway Inhibition Efficacy of Bifunctional Analogs
| Cellular Model | Compound | pERK1/2 Inhibition | pAkt Inhibition | Proliferation IC₅₀ |
|---|---|---|---|---|
| A549 (lung cancer) | 14 | 95% at 2 h [2] | 67% at 2 h [2] | Synergistic with PI3Ki |
| D54 (glioma) | 14 | >90% [2] | >60% [2] | Not reported |
| SET-2 (myelofibrosis) | LP-182 | ~50% at 5 μM [3] | ~50% at 5 μM [3] | 7.6 ± 0.82 μM [3] |
Concluding Remarks
3,5-Difluoro-N-(2-iodophenyl)benzamide exemplifies rational pharmacophore design leveraging halogen-directed optimization. Its structural DNA enables modular integration into bifunctional inhibitors that co-target PI3K and MAPK pathways with superior pharmacokinetics—notably lymphatic absorption—and synergistic efficacy. Future development should explore linker diversification and prodrug strategies to enhance tumor selectivity.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1